ml375
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML375 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: ML375 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the aromatic rings of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further explored for their pharmacological properties .
Scientific Research Applications
ML375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the M5 muscarinic acetylcholine receptor and its role in various chemical pathways.
Biology: Employed in research to understand the biological functions of the M5 receptor in the brain and other tissues.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as addiction, schizophrenia, and Parkinson’s disease.
Mechanism of Action
ML375 exerts its effects by binding to the M5 muscarinic acetylcholine receptor and acting as a negative allosteric modulator. This means that it binds to a site on the receptor distinct from the acetylcholine binding site, causing a conformational change that reduces the receptor’s activity. The molecular targets include the M5 receptor, and the pathways involved are primarily related to G protein-coupled receptor signaling .
Comparison with Similar Compounds
VU0467154: Another negative allosteric modulator of the M5 receptor with similar pharmacological properties.
VU0238429: A compound with a similar core structure but different functional groups, leading to variations in selectivity and potency.
VU0409106: A selective modulator of the M4 receptor, providing a comparison in terms of receptor subtype selectivity.
Uniqueness of ML375: this compound stands out due to its high selectivity for the M5 receptor, brain-penetrant properties, and oral bioavailability. These characteristics make it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBAKXRLQAPKEE-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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